molecular formula C13H8BrN3OS B1609915 N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide CAS No. 588730-01-2

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide

Cat. No.: B1609915
CAS No.: 588730-01-2
M. Wt: 334.19 g/mol
InChI Key: POTYDBWSMIMCHL-UHFFFAOYSA-N
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Description

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, both of which are known for their significant biological activities

Mechanism of Action

Target of Action

The primary target of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer therapy.

Result of Action

The result of this compound’s action is the potent inhibition of PI3K. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction.

    Annulation with Pyridine: The thiazole ring is then annulated with a pyridine ring to form the thiazolo[5,4-b]pyridine scaffold.

    Bromination: The resulting compound is brominated at the 6-position.

    Amidation: Finally, the brominated thiazolo[5,4-b]pyridine is reacted with benzoyl chloride to form this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with conditions tailored to the specific reaction.

Major Products

Properties

IUPAC Name

N-(6-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-9-6-10-12(15-7-9)19-13(16-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTYDBWSMIMCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451478
Record name N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588730-01-2
Record name N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of N-(5-bromo-2-fluoropyridin-3-ylcarbamothioyl)benzamide II (1.80 g, 5.08 mmol) in THF (20.0 mL) was added a solution of NaOH (1.0 g, 22.0 mmol, dissolved in 10.0 mL H2O). The reaction mixture was then heated to 60° C. for 16 h. After the completion of the reaction (TLC monitoring), the reaction mixture was concentrated, added water and extracted with EtOAc (3×150 mL). The combined organics was washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure to obtain the desired product (1.60 g, 95%). 1H NMR (400 MHz, DMSO-d6): δ 7.42 (m, 3H), 7.82 (d, J=2.0 Hz, 1H), 8.14 (m, 2H) and 8.18 (d, J=2.0 Hz, 1H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(5-bromo-2-fluoropyridin-3-ylcarbamothioyl)benzamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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